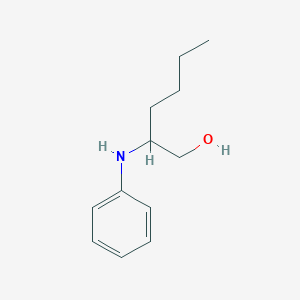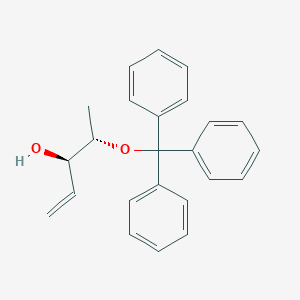
Acetic acid;hexacos-1-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;hexacos-1-en-1-ol is a compound that combines acetic acid and hexacos-1-en-1-ol in a 1:1 ratio Acetic acid is a well-known organic acid with the formula CH₃COOH, commonly found in vinegar Hexacos-1-en-1-ol is a long-chain alcohol with the molecular formula C₂₆H₅₄O
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hexacos-1-en-1-ol can be achieved through esterification reactions. One common method involves the reaction of acetic acid with hexacos-1-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;hexacos-1-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in hexacos-1-en-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used in substitution reactions.
Major Products
Oxidation: Hexacosanal or hexacosanoic acid.
Reduction: Hexacos-1-en-1-ol and acetic acid.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of acetic acid;hexacos-1-en-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various physiological effects. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of microbial growth, modulation of inflammatory responses, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food preservation and chemical synthesis.
Hexacosanol: A long-chain alcohol similar to hexacos-1-en-1-ol but without the double bond.
Hexacosanoic acid: A long-chain fatty acid derived from the oxidation of hexacos-1-en-1-ol.
Uniqueness
Acetic acid;hexacos-1-en-1-ol is unique due to its combination of a short-chain carboxylic acid and a long-chain alcohol. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
825615-89-2 |
|---|---|
Fórmula molecular |
C28H56O3 |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
acetic acid;hexacos-1-en-1-ol |
InChI |
InChI=1S/C26H52O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27;1-2(3)4/h25-27H,2-24H2,1H3;1H3,(H,3,4) |
Clave InChI |
LLOURCGVULHDQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCC=CO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)


![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)





![2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14219522.png)




